molecular formula C14H9Cl2NO B2868300 Acridine-9-carbonyl chloride hydrochloride CAS No. 5132-80-9

Acridine-9-carbonyl chloride hydrochloride

Cat. No. B2868300
CAS RN: 5132-80-9
M. Wt: 278.13
InChI Key: KUKONHWWHFEDCS-UHFFFAOYSA-N
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Description

Acridine-9-carbonyl chloride hydrochloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . For instance, the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate .


Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .


Chemical Reactions Analysis

Acridine derivatives have been shown to intercalate into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions . This intercalation sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .


Physical And Chemical Properties Analysis

Acridine has always been the focal point of interest in science due to its rigid structure, planarity, high thermal stability, ability to donate electrons, and its pharmacological, photophysical, and biological properties .

Scientific Research Applications

Chemiluminescence and Immunoassay Applications

Acridinium esters, closely related to Acridine-9-carbonyl chloride hydrochloride, are utilized as chemiluminescence (CL) labels in immunoassays. These compounds, upon electrochemical triggering, offer an alternative to traditional solution addition methods for initiating chemiluminescent reactions. This advancement aids in the development of more efficient and accurate immunoassays by mitigating issues associated with conventional triggering solutions (Littig & Nieman, 1992). Further, a comparison study on chemiluminogenic acridinium salts, including derivatives of acridine-9-carboxylic acid, emphasized their potential as CL indicators or labels in medical diagnostics. These compounds are invaluable in chemiluminescence and electrochemiluminescence immunoassays (CLIA, ECLIA), offering a foundation for developing ultrasensitive luminescence tests (Czechowska et al., 2017).

Photophysical and Material Science Research

Acridine derivatives have been synthesized and studied for their photophysical behaviors, serving as a basis for developing temperature/pH-sensitive polymeric materials. A novel acrylic monomer bearing an acridinyl group was synthesized, leading to homopolymers and copolymers with unique fluorescence characteristics sensitive to temperature and pH changes. These materials show promise for multifunctional applications, potentially serving as biomaterials for probing pH and temperature in biological systems (Guan, Liu, & Su, 2007).

DNA Interaction Studies

The interaction between acridine derivatives and DNA has been a subject of extensive study. For example, the intercalation of an acridine-peptide drug within a DNA sequence revealed insights into drug-DNA interactions, offering potential therapeutic applications. This study also provided valuable information on the structural dynamics of DNA intercalation by acridine derivatives, which could influence the design of new drugs and therapeutic strategies (Malinina et al., 2002).

Corrosion Inhibition

Research on halogen-substituted acridines has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies reveal that the presence of halogen atoms significantly enhances the inhibitive performance of acridines, providing insights into the development of more effective corrosion protection strategies (Zhang et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Acridine Orange hemizinc salt, indicates that it is hazardous and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of recent research .

properties

IUPAC Name

acridine-9-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKONHWWHFEDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Acridine-9-carboxylic acid (0.42 g, 1.87 mmol) was suspended in thionyl chloride (10 ml) and the suspension was refluxed under heating for 2 h. Excess thionyl chloride was distilled off the reaction mixture under reduced pressure to give 9-chlorocarbonylacridine hydrochloride (0.5 g, 96%). Then, the resulting 9-chlorocarbonylacridine hydrochloride (0.5 g) and 2-methylphenol (0.2 g, 1.9 mmol) were suspended in dichloromethane (15 ml) and triethylamine (1.0 ml) and a catalytic amount of dimethylaminopyridine were added to the suspension with stirring. The reaction mixture was stirred at room temperature for 15 h and thereafter washed with 1N HCl; water, a 5% aqueous solution of sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride in the order written. The organic layer was separated and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The residue was purified by silica gel column chromatography using a dichloromethane-hexane mixture as eluant, giving the desired compound, 2'-methylphenyl acridine-9-carboxylate, in an amount of 0.33 g.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of acridine-9-carboxylic acid hydrochloride (74 mg, 0.33 mmol) in thionyl chloride (3 ml, 41.1 mmol) was refluxed at 110° C. under nitrogen for 2 hours. After cooling, the solution was evaporated under reduced pressure to dryness. The solid was washed with anhydrous diethyl ether (5 ml) to give acridine-9-carbonyl chloride hydrochloride. This acid chloride was dissolved in anhydrous pyridine (4 ml), followed by addition of benzyl 3,5-diisopropyl-4-hydroxy-benzoate (102 mg, 0.33 mmol) and 4-N,N-dimethylamino-pyridine (16 mg, 0.13 mmol). After 16 hours of stirring at 25° C. under nitrogen, the solution was evaporated under reduced pressure to dryness. The residue was purified on a Chromatotron plate (1 mm silica gel) by elution with 20% diethyl ether/hexane to yield (4-benzyloxycarbonyl-2,6-diisopropyl)phenyl acridine-9-carboxylate (64 mg, 38%). Rf 0.6 (silica gel, 20% ethyl acetate/toluene). MS(EI): m/z 517(M).
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 9-acridinecarboxylic acid hydrate (10.0 g, 44.80 mmol) in 80 mL of thionyl chloride was refluxed at 100° C. under nitrogen for 2 hours, and then cooled to 25° C. The resulting solution was reduced to about half the original volume under reduced pressure, and then poured into 500 mL of anhydrous diethyl ether. The yellow precipitate was collected, washed with ether (3×100 mL), and dried under reduced pressure for 2 hours, to produce 12.95 g (~ 100% yield) of the product, which was used immediately for the next reaction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
100%

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